1,2-Dibromo-1,2-difluoroethene
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Overview
Description
1,2-Dibromo-1,2-difluoroethene is an organohalogen compound with the molecular formula C2H2Br2F2 It is a colorless liquid at room temperature and is known for its high density and refractive index
Preparation Methods
1,2-Dibromo-1,2-difluoroethene can be synthesized through the addition of bromine to 1,2-difluoroethylene. The reaction typically proceeds under controlled conditions to ensure the desired product is obtained. Industrial production methods involve the use of high-purity reagents and precise reaction conditions to achieve a high yield and purity of the final product .
Chemical Reactions Analysis
1,2-Dibromo-1,2-difluoroethene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide and potassium iodide.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form 1,2-difluoroethylene.
Addition Reactions: The compound can also participate in addition reactions with various electrophiles, leading to the formation of different substituted products.
Scientific Research Applications
1,2-Dibromo-1,2-difluoroethene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in the development of new drugs.
Mechanism of Action
The mechanism of action of 1,2-dibromo-1,2-difluoroethene in chemical reactions is largely dependent on the specific reaction conditions and the nature of the reacting partners. In nucleophilic substitution reactions, the compound likely undergoes an addition-elimination mechanism, where the nucleophile attacks the electrophilic carbon atom, leading to the displacement of the bromine atoms .
Comparison with Similar Compounds
1,2-Dibromo-1,2-difluoroethene can be compared with other similar compounds such as:
1,2-Dibromo-1,1-difluoroethane: This compound has a similar structure but differs in the position of the fluorine atoms.
1,2-Dibromotetrafluoroethane: This compound contains four fluorine atoms and is used in different applications.
1-Bromo-1,2-difluoroethene: This compound has only one bromine atom and exhibits different reactivity and properties.
This compound stands out due to its unique combination of bromine and fluorine atoms, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
1,2-dibromo-1,2-difluoroethene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Br2F2/c3-1(5)2(4)6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HATFLOWGZBUEIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)Br)(F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Br2F2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694144 |
Source
|
Record name | 1,2-Dibromo-1,2-difluoroethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.83 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
359-21-7 |
Source
|
Record name | 1,2-Dibromo-1,2-difluoroethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Dibromodifluoroethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is significant about the use of 1,2-Dibromo-1,2-difluoroethene in synthesizing 1,2-difluorostilbenes?
A: The research demonstrates a novel approach to synthesizing both symmetrical and unsymmetrical 1,2-difluorostilbenes using this compound as a starting material. [] This is achieved through the Suzuki-Miyaura cross-coupling reaction, a versatile method for constructing carbon-carbon bonds. This approach offers a new route to access these valuable compounds, which could have implications for various fields requiring specifically functionalized stilbenes. []
Q2: What are the advantages of using the Suzuki-Miyaura reaction in this context?
A: The Suzuki-Miyaura cross-coupling reaction offers several advantages in this specific synthesis. [] Firstly, it exhibits high selectivity for the desired (E)-isomer of the 1,2-difluorostilbenes. [] This is crucial as the (E)-isomers often display distinct biological activities compared to their (Z)-counterparts. Secondly, the reaction tolerates a wide range of functional groups, allowing for the incorporation of diverse substituents on the stilbene scaffold. This is essential for exploring structure-activity relationships and potentially tailoring the properties of the synthesized compounds.
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